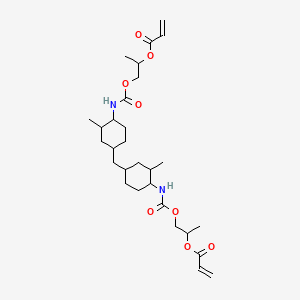
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate is a heterocyclic organic compound with the molecular formula C29H46N2O8 and a molecular weight of 550.684 g/mol . This compound is known for its complex structure, which includes multiple cyclohexane rings and acrylate groups. It is primarily used in experimental and research settings.
Preparation Methods
The synthesis of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves several steps. The key synthetic route includes the reaction of 2-methyl-4,1-cyclohexanediyl amine with methylene diisocyanate, followed by the addition of acrylate groups. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents, is ongoing.
Mechanism of Action
The mechanism of action of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with molecular targets through its reactive functional groups. The acrylate groups can participate in polymerization reactions, forming cross-linked networks. The cyclohexane rings provide structural stability, while the imino and carbonyloxy groups facilitate interactions with various biological molecules .
Comparison with Similar Compounds
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can be compared with similar compounds such as:
Tetraethyl 2,2’-{methylenebis[(2-methyl-4,1-cyclohexanediyl)imino]}disuccinate: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,2-Cyclohexanediol, 4-methyl-1-(1-methylethenyl)-: Another compound with a cyclohexane ring, but with different substituents, resulting in varied reactivity and uses.
The uniqueness of this compound lies in its combination of acrylate groups and cyclohexane rings, which provide both reactivity and structural stability .
Properties
CAS No. |
56558-21-5 |
|---|---|
Molecular Formula |
C29H46N2O8 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
1-[[2-methyl-4-[[3-methyl-4-(2-prop-2-enoyloxypropoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C29H46N2O8/c1-7-26(32)38-20(5)16-36-28(34)30-24-11-9-22(13-18(24)3)15-23-10-12-25(19(4)14-23)31-29(35)37-17-21(6)39-27(33)8-2/h7-8,18-25H,1-2,9-17H2,3-6H3,(H,30,34)(H,31,35) |
InChI Key |
QTLJWQYTHWADMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)OCC(C)OC(=O)C=C)CC2CCC(C(C2)C)NC(=O)OCC(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















